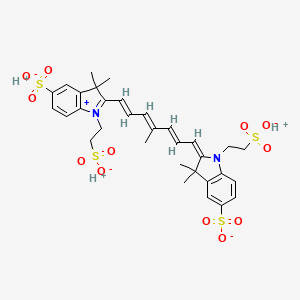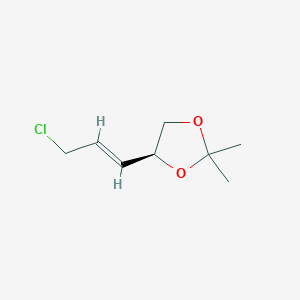
(S)-4,5-Isopropylidene-2-pentenyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,5-Isopropylidene-2-pentenyl chloride is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is also known as IPCl and is widely used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of IPCl involves the addition of HCl to the double bond of isoprene, resulting in the formation of a carbocation intermediate. The carbocation intermediate can undergo various reactions such as nucleophilic addition, elimination, and rearrangement, leading to the formation of different organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of IPCl. However, studies have shown that IPCl has low toxicity and is not mutagenic or carcinogenic. IPCl has also been used as a solvent in the extraction of natural products from plants.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of IPCl include its high yield, low toxicity, and ease of synthesis. IPCl is also a versatile reagent that can be used in the synthesis of various organic compounds. However, the limitations of IPCl include its sensitivity to air and moisture, which can lead to the formation of impurities. IPCl is also a hazardous chemical that requires careful handling and storage.
Orientations Futures
There are several future directions for the research and development of IPCl. One potential direction is the optimization of the synthesis method to improve the yield and purity of IPCl. Another direction is the exploration of IPCl as a reagent in the synthesis of natural products with significant biological activities. IPCl can also be used in the production of fine chemicals and polymers. Additionally, the biochemical and physiological effects of IPCl need to be further studied to determine its potential applications in the pharmaceutical industry.
Conclusion:
In conclusion, (S)-4,5-Isopropylidene-2-pentenyl chloride is a versatile reagent that has potential applications in the synthesis of various organic compounds. The synthesis of IPCl involves the reaction of isoprene with HCl gas in the presence of a catalyst. IPCl has low toxicity and is not mutagenic or carcinogenic. However, IPCl is a hazardous chemical that requires careful handling and storage. There are several future directions for the research and development of IPCl, including the optimization of the synthesis method and the exploration of its potential applications in the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of IPCl involves the reaction of isoprene with HCl gas in the presence of a catalyst such as aluminum chloride. The reaction results in the formation of (S)-4,5-Isopropylidene-2-pentenyl chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
IPCl has been extensively used in the synthesis of various organic compounds such as α,β-unsaturated ketones, aldehydes, and carboxylic acids. These compounds have potential applications in the pharmaceutical industry, agrochemical industry, and the production of fine chemicals. IPCl has also been used in the synthesis of natural products such as terpenoids, which have significant biological activities.
Propriétés
IUPAC Name |
(4S)-4-[(E)-3-chloroprop-1-enyl]-2,2-dimethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7H,5-6H2,1-2H3/b4-3+/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZOEZHRMQLZPD-SDLBARTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)/C=C/CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,5-Isopropylidene-2-pentenyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrazinecarboxylic acid, [methoxy(methylamino)methylene]-, ethyl ester (9CI)](/img/no-structure.png)
![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
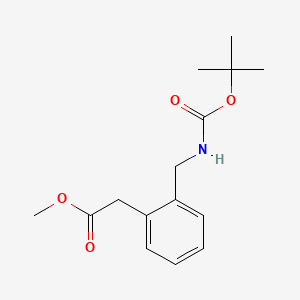
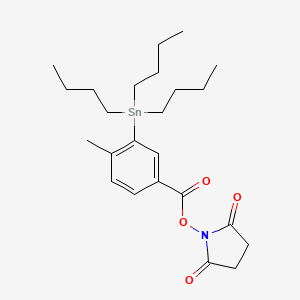

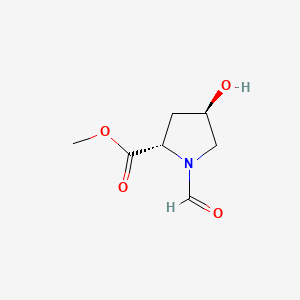

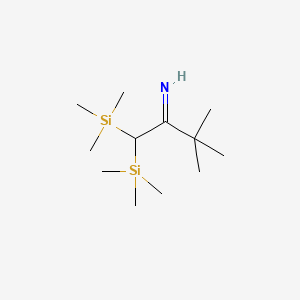

![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)
